molecular formula C12H12N2 B12332014 2-(3-Methylphenyl)pyridin-4-amine CAS No. 1159814-42-2

2-(3-Methylphenyl)pyridin-4-amine

Cat. No.: B12332014
CAS No.: 1159814-42-2
M. Wt: 184.24 g/mol
InChI Key: CBDKATJRIUFGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an amino group and the 2-position is substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)pyridin-4-amine typically involves the reaction of 3-methylphenylboronic acid with 4-bromo-2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification is typically achieved through crystallization or distillation, depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylphenyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)pyridine
  • 4-Amino-2-phenylpyridine
  • 2-(4-Methylphenyl)pyridin-4-amine

Uniqueness

2-(3-Methylphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

1159814-42-2

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(3-methylphenyl)pyridin-4-amine

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)12-8-11(13)5-6-14-12/h2-8H,1H3,(H2,13,14)

InChI Key

CBDKATJRIUFGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.